4-Butyl-4-methylmorpholin-4-ium bromide

Übersicht

Beschreibung

4-Butyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium salt that belongs to the class of morpholinium-based ionic liquids. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Butyl-4-methylmorpholin-4-ium bromide can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of N-methylmorpholine with 1-bromobutane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

N-Methylmorpholine+1-Bromobutane→N-Butyl-N-methylmorpholinium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of reactants to the desired product. The product is then purified through crystallization or distillation to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction used in its synthesis.

Complexation: It can form complexes with various metal ions, which is useful in applications such as catalysis and electrochemistry.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include N-methylmorpholine and 1-bromobutane, with solvents like acetonitrile or ethanol.

Complexation: Metal salts such as zinc bromide or copper bromide are used to form complexes with this compound.

Major Products

Nucleophilic Substitution: The major product is this compound.

Complexation: The major products are metal complexes, such as zinc-4-Butyl-4-methylmorpholin-4-ium bromide complex.

Wissenschaftliche Forschungsanwendungen

4-Butyl-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and catalyst in various organic reactions.

Biology: Employed in the extraction and purification of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems.

Wirkmechanismus

The mechanism of action of 4-Butyl-4-methylmorpholin-4-ium bromide primarily involves its ability to form stable complexes with various metal ions. This complexation ability is due to the presence of the morpholinium ring, which provides a suitable environment for metal ion coordination. The molecular targets and pathways involved include:

Metal Ion Coordination: The nitrogen atom in the morpholinium ring coordinates with metal ions, forming stable complexes.

Electrochemical Stability: The compound exhibits high electrochemical stability, making it suitable for use in electrochemical applications.

Vergleich Mit ähnlichen Verbindungen

4-Butyl-4-methylmorpholin-4-ium bromide can be compared with other similar compounds, such as:

- N-Ethyl-N-methylmorpholinium bromide

- N-Octyl-N-methylmorpholinium bromide

- N-Dodecyl-N-methylmorpholinium bromide

Uniqueness

This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility and complexation ability, making it more versatile in various applications compared to its counterparts .

Biologische Aktivität

4-Butyl-4-methylmorpholin-4-ium bromide (C9H20BrNO) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H20BrNO

- Molecular Weight: 237.0612746 g/mol

- Structure: The compound features a morpholine ring substituted with butyl and methyl groups, which influences its solubility and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially inhibiting or activating their functions. For instance, it may affect GTP cyclohydrolase I, an enzyme involved in the synthesis of tetrahydrobiopterin (BH4), which is crucial for neurotransmitter biosynthesis and nitric oxide production .

- Cellular Effects : Research indicates that the compound may influence cellular signaling pathways and gene expression, impacting processes such as apoptosis and cell proliferation .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in treating infections.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- In Vitro Studies : Research involving various cancer cell lines has demonstrated cytotoxic effects, with IC50 values indicating significant potency against specific tumor types. For example, it has shown effectiveness against B16 melanoma cells, exhibiting a dose-dependent response .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| B16 Melanoma | 0.093 | Significant cytotoxicity |

| A10 Vascular Smooth | 50 | Cell viability reduction |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Animal Models : In vivo studies have indicated that administration of this compound can reduce inflammation markers in models induced by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Case Studies

- Case Study on Inflammation : In a controlled study using rats, administration of the compound prior to LPS exposure resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological assessments showed reduced tissue damage compared to control groups .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on human tumor cell lines, revealing that the compound significantly inhibited cell growth at concentrations similar to those used in preliminary antimicrobial tests .

Eigenschaften

IUPAC Name |

4-butyl-4-methylmorpholin-4-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO.BrH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEIRJDUZYOROE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

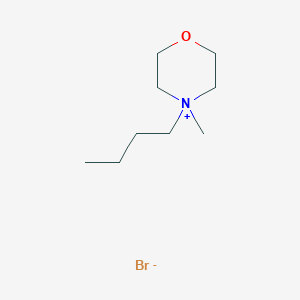

CCCC[N+]1(CCOCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519790 | |

| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75174-77-5 | |

| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.